molecular formula C23H22N4O3 B11583236 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11583236
M. Wt: 402.4 g/mol
InChI Key: LJGGYYPSPOOKBZ-XDHOZWIPSA-N
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Description

2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the imidazolidinone moiety: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Coupling reactions: The final step involves coupling the indole and imidazolidinone intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The imidazolidinone moiety may also play a role in binding to specific proteins, influencing their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan and serotonin share the indole core and have significant biological activity.

    Imidazolidinone derivatives: Compounds such as thiazolidinediones, used in diabetes treatment, share the imidazolidinone moiety.

Uniqueness

What sets 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide apart is the combination of the indole and imidazolidinone structures in a single molecule. This unique combination allows it to interact with a broader range of biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-[3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-3-27-22(29)19(25-23(27)30)12-16-13-26(20-7-5-4-6-18(16)20)14-21(28)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,28)(H,25,30)/b19-12+

InChI Key

LJGGYYPSPOOKBZ-XDHOZWIPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C)NC1=O

Origin of Product

United States

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